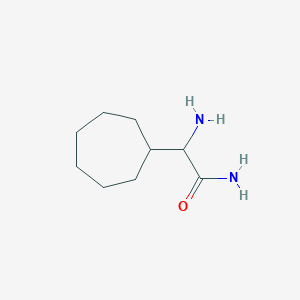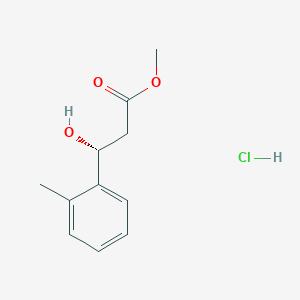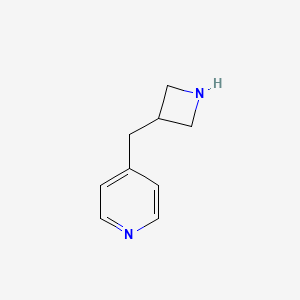
4-(3-azetidinylmethyl)Pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-azetidinylmethyl)Pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 3-azetidinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-azetidinylmethyl)Pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with an azetidine precursor in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-azetidinylmethyl)Pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学研究应用
4-(3-azetidinylmethyl)Pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(3-azetidinylmethyl)Pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyridine: A basic nitrogen heterocycle with wide applications in pharmaceuticals and agrochemicals.
Azetidine: A four-membered nitrogen-containing ring that is a key structural motif in various bioactive compounds.
Piperidine: A saturated six-membered nitrogen heterocycle commonly found in natural products and pharmaceuticals.
Uniqueness
4-(3-azetidinylmethyl)Pyridine is unique due to the combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and enhances its potential as a scaffold for drug development and material science.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
4-(azetidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-10-4-2-8(1)5-9-6-11-7-9/h1-4,9,11H,5-7H2 |
InChI 键 |
XTQHFBOFDCGFDK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


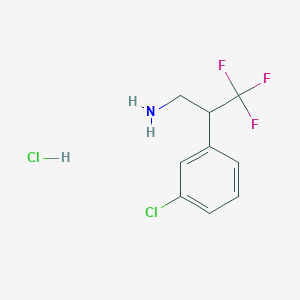

![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
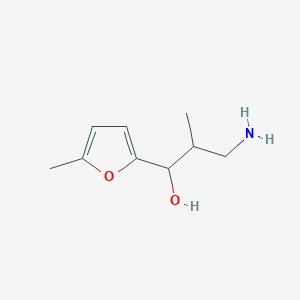
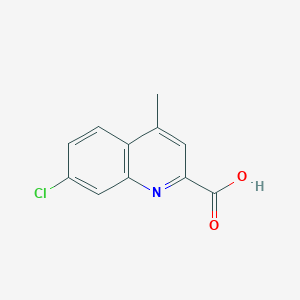
![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
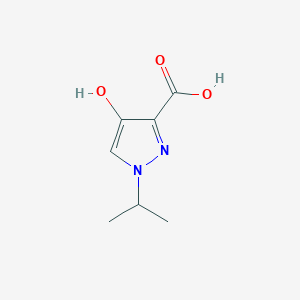
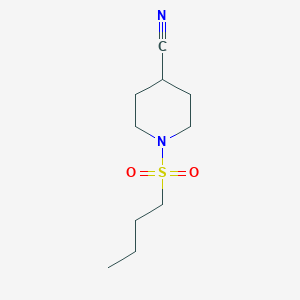
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

